Magnesium Carbonate

Description

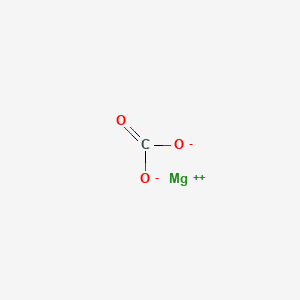

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNQQNXFFQJAID-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgCO3, CMgO3 | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049660 | |

| Record name | Magnesium carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, light, white friable masses or as a bulky white powder, WHITE POWDER. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

0.1g/L, Practically insoluble both in water or ethanol, White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, 0.0106 G/100 CC COLD WATER, SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA, Insoluble in alcohol; soluble in acids, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.0, Bulk density approximately 4 lb/cu ft, Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/, White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/, Relative density (water = 1): 2.95 | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light, bulky, white powder | |

CAS No. |

546-93-0, 7757-69-9, 13717-00-5 | |

| Record name | Magnesium carbonate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, magnesium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IHC698356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 350, 990 °C | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Researcher's In-Depth Guide to Magnesium Carbonate Synthesis

For researchers, scientists, and drug development professionals, the precise synthesis of magnesium carbonate is critical for ensuring desired material properties. This technical guide details the core methods of this compound synthesis: precipitation, carbonation, and hydrothermal synthesis. Each method is presented with detailed experimental protocols, quantitative data for comparison, and logical diagrams to illustrate workflows and reaction pathways.

This compound (MgCO₃), a compound with diverse applications in pharmaceuticals, catalysis, and materials science, can be synthesized through various methods, each yielding products with distinct characteristics. The choice of synthesis route directly impacts the purity, crystallinity, particle size, and morphology of the final product, which in turn govern its performance in specific applications. This guide provides a comprehensive overview of the most pertinent synthesis methodologies for a research environment.

Precipitation Method

The precipitation method is a widely employed technique for synthesizing this compound due to its relative simplicity and scalability. This approach involves the reaction of a soluble magnesium salt with a soluble carbonate salt in an aqueous solution, leading to the precipitation of insoluble this compound.

Experimental Protocol

A typical precipitation synthesis of this compound involves the following steps[1]:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a magnesium salt, such as magnesium sulfate (B86663) (MgSO₄) or magnesium chloride (MgCl₂).

-

Prepare an aqueous solution of a carbonate source, typically sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)[2].

-

-

Precipitation Reaction:

-

Slowly add the carbonate solution to the magnesium salt solution (or vice versa) under constant stirring. The formation of a white precipitate indicates the production of this compound[3].

-

The reaction is typically carried out at room temperature, although the temperature can be varied to influence the crystalline phase and particle size of the product.

-

-

Aging of the Precipitate:

-

The resulting suspension is often aged for a specific period, allowing for crystal growth and phase transformation.

-

-

Filtration and Washing:

-

The precipitate is separated from the solution by filtration.

-

The collected solid is then washed multiple times with deionized water to remove any soluble byproducts, such as sodium sulfate or sodium chloride[1].

-

-

Drying:

-

The washed precipitate is dried in an oven at a controlled temperature (e.g., 95-100 °C) to obtain the final this compound product[1].

-

Quantitative Data

The following table summarizes key quantitative data for the precipitation synthesis of this compound, offering a comparative overview of different reaction conditions and their outcomes.

| Magnesium Salt | Carbonate Source | Temperature (°C) | Reaction Time | Product Phase | Purity (%) | Average Particle Size (µm) | Reference |

| MgSO₄ | Na₂CO₃ | Room Temp. | 30-45 min | Basic this compound | Food Grade | - | [1] |

| MgCl₂ | NaHCO₃ | Room Temp. | - | MgCO₃ | High | - | [2] |

| MgCl₂ | Na₂CO₃ | 25 | - | Nesquehonite (MgCO₃·3H₂O) | - | - | [4] |

Logical Workflow for Precipitation Synthesis

References

A Technical Guide to the Crystal Structure Analysis of Magnesium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structures of various forms of magnesium carbonate. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of these materials. The guide covers the crystallographic data of the primary forms of this compound, detailed experimental protocols for their characterization, and their relevance in pharmaceutical applications.

Introduction to this compound Polymorphs

This compound exists in various anhydrous and hydrated forms, each with a unique crystal structure and distinct physical properties. The most common forms include the anhydrous magnesite (MgCO₃), and the hydrated forms nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), and hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O). Understanding the specific crystal structure of each polymorph is crucial for its application, particularly in the pharmaceutical industry where properties like solubility and dissolution rate are critical.

Crystallographic Data of this compound Polymorphs

The crystallographic parameters of the main this compound polymorphs are summarized in the tables below. These values have been compiled from various crystallographic studies.

Table 1: Crystallographic Data for Magnesite (MgCO₃)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1][2] |

| Space Group | R-3c | [1][3] |

| a (Å) | 4.637 | [3][4] |

| c (Å) | 15.023 | [3][4] |

| Z | 6 | [3][4] |

| Mg-O bond length (Å) | 2.105 | [3][4] |

| C-O bond length (Å) | 1.283 | [3][4] |

Table 2: Crystallographic Data for Nesquehonite (MgCO₃·3H₂O)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5][6] |

| Space Group | P2₁/n | [5][7] |

| a (Å) | 7.68 - 7.72 | [5][7] |

| b (Å) | 5.36 - 5.39 | [5][7] |

| c (Å) | 12.00 - 12.14 | [5][7] |

| β (°) | 90.17 - 90.45 | [5][7] |

| Z | 4 | [5] |

Table 3: Crystallographic Data for Lansfordite (MgCO₃·5H₂O)

| Parameter | Value (Natural) | Reference |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [9] |

| a (Å) | 7.3458 | |

| b (Å) | 7.6232 | [10] |

| c (Å) | 12.4737 | [10] |

| β (°) | 101.772 | [10] |

| Z | 4 | [11] |

Table 4: Crystallographic Data for Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [12][13] |

| Space Group | P2₁/c | [12] |

| a (Å) | 10.11 | [12] |

| b (Å) | 8.97 | [12] |

| c (Å) | 8.39 | [12] |

| β (°) | 114.6 | [12] |

| Z | 2 | [12] |

Crystal Structure Descriptions

The arrangement of atoms within the crystal lattice defines the properties of each this compound polymorph.

-

Magnesite: In the anhydrous form, magnesite, the magnesium ions are coordinated to six oxygen atoms, forming corner-sharing MgO₆ octahedra. The carbonate groups are trigonal planar.[1]

-

Nesquehonite: The crystal structure of nesquehonite consists of infinite double chains of corner-sharing, distorted [MgO₆] octahedra. These chains are linked by carbonate groups and a network of hydrogen bonds from the water molecules.[5]

-

Lansfordite: The structure of lansfordite also features magnesium ions in an octahedral coordination, surrounded by water molecules and carbonate ions.[11]

-

Hydromagnesite: Hydromagnesite has a more complex, layered structure. It is composed of corrugated layers of MgO₆ octahedra and carbonate groups.[14]

Experimental Protocols for Crystal Structure Analysis

The characterization of this compound polymorphs relies on several key analytical techniques.

X-ray Diffraction (XRD)

Principle: X-ray diffraction is a primary technique for determining the crystal structure of a material. When a beam of X-rays strikes a crystalline sample, the X-rays are diffracted in specific directions, creating a unique diffraction pattern that is characteristic of the crystal lattice.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder. For single-crystal XRD, a suitable single crystal of the material is mounted on a goniometer head.[3][10]

-

Data Collection: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam, typically from a Cu Kα source, is directed at the sample.[15] The detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays. For single-crystal analysis, data is collected over a range of crystal orientations.[3][10]

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus the diffraction angle 2θ. The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparison with a database such as the International Centre for Diffraction Data (ICDD).[15] For detailed structure determination, the diffraction data is used to calculate the electron density map of the crystal, from which the atomic positions can be determined and the crystal structure refined.

Vibrational Spectroscopy: Infrared (IR) and Raman

Principle: Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The frequencies of these vibrations are sensitive to the chemical bonding and local atomic arrangement, making these techniques powerful tools for identifying and distinguishing between different polymorphs.

Methodology for Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the powdered sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the sample can be analyzed using an attenuated total reflectance (ATR) accessory.

-

Data Collection: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[16]

-

Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational modes of the carbonate and hydroxyl groups, as well as water molecules. The positions and shapes of these bands are characteristic of each polymorph.[17][18] For example, the number and position of the carbonate ν₃ (asymmetric stretching) and ν₂ (out-of-plane bending) modes can be used to distinguish between different forms.[19]

Methodology for Raman Spectroscopy:

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

-

Data Collection: A Raman microscope is used to focus a laser beam (e.g., 532 nm or 633 nm) onto the sample.[20][21] The scattered light is collected and analyzed by a spectrometer to generate a Raman spectrum.

-

Data Analysis: The Raman spectrum shows peaks corresponding to the vibrational modes of the sample. The symmetric stretching mode (ν₁) of the carbonate ion typically gives a very strong Raman signal and its position can be used to identify the polymorph.[21][22] The OH stretching region is also informative for hydrated forms.[22]

Role of this compound in Drug Development

This compound is utilized in the pharmaceutical industry primarily as an excipient and as an active pharmaceutical ingredient (API).[23]

As an excipient, it can function as a dry binder in tablet manufacturing, improving tablet hardness and flowability.[24] Its alkaline nature also allows it to act as a pH regulating agent, which can enhance the stability and solubility of certain APIs.[24]

As an API, this compound is a common component of antacids. It neutralizes stomach acid, providing relief from heartburn and indigestion.[23][25] More recently, mesoporous this compound has been investigated as a drug delivery vehicle for poorly soluble drugs, where it can stabilize the amorphous form of the drug and enhance its dissolution rate and bioavailability.[26][27]

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Magnesite Mineral: Composition, Crystal Structure, and Geological Occurrence Explained [mineralexpert.org]

- 3. minsocam.org [minsocam.org]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. A comprehensive review of the chemical and structural behavior of MgCO 3 ·3H 2 O nesquehonite: insights into its stability and functionality - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00682A [pubs.rsc.org]

- 6. mindat.org [mindat.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. First crystal-structure determination of natural lansfordite, MgCO3·5H2O | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 9. mindat.org [mindat.org]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.iucr.org [journals.iucr.org]

- 13. mindat.org [mindat.org]

- 14. researchgate.net [researchgate.net]

- 15. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Near Infrared Spectroscopy of Selected Natural Magnesium Carbonates: Implications for Geosequestration [opg.optica.org]

- 18. Infrared spectroscopy at the surface of carbonates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02197A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound in Food and Pharmaceuticals Fields [magnesiumking.com]

- 24. This compound as Dry Binder in Tablets [magnesiumking.com]

- 25. The Significance of this compound in Industrial Applications — OMV [omv.co.za]

- 26. pharmaexcipients.com [pharmaexcipients.com]

- 27. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of magnesium carbonate (MgCO₃). The information is presented to support research, scientific analysis, and drug development activities where this compound is utilized as a raw material, excipient, or active pharmaceutical ingredient (API).

Physical Properties

This compound is an inorganic salt that exists in various hydrated and basic forms. Its physical properties can vary depending on its specific form (e.g., anhydrous, dihydrate, trihydrate, pentahydrate) and whether it is the "light" or "heavy" type, which differ in their bulk density.[1] The most common form is the anhydrous salt known as magnesite.[2]

General Properties

| Property | Description | Source(s) |

| Molecular Formula | MgCO₃ | [3] |

| Molar Mass | 84.3139 g/mol (anhydrous) | [3][4] |

| Appearance | White, odorless, light, friable masses or a bulky white powder. It can have a slightly earthy taste. | [1][5] |

| Forms | Anhydrous (magnesite), dihydrate (barringtonite), trihydrate (nesquehonite), pentahydrate (lansfordite), and various basic forms.[2] |

Quantitative Physical Data

The following table summarizes key quantitative physical properties of different forms of this compound.

| Property | Anhydrous (Magnesite) | Dihydrate | Trihydrate | Pentahydrate | Light Form | Heavy Form | Source(s) |

| Density (g/cm³) | 2.958 | 2.825 | 1.837 | 1.73 | ≈0.12 (bulk) | ≈0.5 (bulk) | [3][4] |

| Melting Point (°C) | 350 (decomposes) | - | 165 | - | 350 (decomposes) | - | [4][5] |

| Solubility in Water ( g/100 mL) | 0.0139 (25 °C), 0.0063 (100 °C) | - | - | - | Practically insoluble | Practically insoluble | [2] |

| Crystal Structure | Trigonal (Calcite structure) | Triclinic | Monoclinic | - | - | - | [2] |

Chemical Properties

This compound exhibits chemical properties typical of an alkaline earth metal carbonate. It is a weakly basic salt.[6]

Reactivity with Acids

This compound readily reacts with acids to produce a magnesium salt, water, and carbon dioxide gas, which is observed as effervescence.[2][4][7] This neutralization reaction is a key characteristic.[7]

General Reaction: MgCO₃(s) + 2H⁺(aq) → Mg²⁺(aq) + H₂O(l) + CO₂(g)

Specific Examples:

-

With Hydrochloric Acid: MgCO₃ + 2HCl → MgCl₂ + H₂O + CO₂[2][6]

-

With Nitric Acid: MgCO₃ + 2HNO₃ → Mg(NO₃)₂ + H₂O + CO₂[8]

This reactivity is fundamental to its use as an antacid in pharmaceutical preparations, where it neutralizes excess stomach acid.[7][9][10]

Reaction of this compound with Acid.

Thermal Decomposition

Upon heating, this compound decomposes into magnesium oxide (MgO) and carbon dioxide.[2] This process, known as calcination, is endothermic (ΔH = +118 kJ/mol).[2] While the decomposition temperature is often cited as 350 °C, the process is generally not considered complete until temperatures above 900 °C are reached due to potential reabsorption of CO₂.[2] The thermal decomposition of hydrated forms of this compound involves the initial loss of water molecules at lower temperatures.[2]

Decomposition Reaction: MgCO₃(s) → MgO(s) + CO₂(g)

Thermal Decomposition of this compound.

Solubility

Anhydrous this compound is practically insoluble in water and alcohol.[2][11][12] Its low solubility in water is attributed to its high lattice energy.[12][13] However, its solubility increases in the presence of carbon dioxide due to the formation of the more soluble bicarbonate.[5] It is also soluble in acids.[1][2]

Experimental Protocols

The following are detailed methodologies for determining key properties of this compound.

Determination of Acid-Insoluble Substances

Objective: To quantify the percentage of substances in a this compound sample that do not dissolve in hydrochloric acid.

Materials:

-

This compound sample

-

75 mL of deionized water

-

Hydrochloric acid (HCl)

-

Beaker

-

Stirring rod

-

Filter paper

-

Funnel

-

Muffle furnace

Procedure:

-

Weigh accurately 5.0 g of the this compound sample and transfer it to a beaker.

-

Add 75 mL of deionized water to the beaker.

-

With continuous agitation, add hydrochloric acid in small portions until no more of the sample dissolves, indicated by the cessation of effervescence.

-

Boil the solution for 5 minutes.

-

If an insoluble residue remains, filter the solution through a pre-weighed filter paper.

-

Wash the filter paper and residue thoroughly with deionized water until the filtrate is free from chloride ions.

-

Transfer the filter paper with the residue to a crucible and ignite in a muffle furnace until a constant weight is achieved.

-

The weight of the ignited residue represents the acid-insoluble substances.[14]

Determination of Water-Soluble Substances

Objective: To determine the amount of water-soluble impurities in a this compound sample.

Materials:

-

This compound sample

-

100 mL of a 1:1 mixture of n-propyl alcohol and deionized water

-

Beaker

-

Heating plate with magnetic stirrer

-

Filtration apparatus

-

Evaporating dish

-

Drying oven (105 °C)

Procedure:

-

Accurately weigh 2.0 g of the this compound sample.

-

Mix the sample with 100 mL of a 1:1 (v/v) mixture of n-propyl alcohol and water.

-

Heat the mixture to boiling while stirring continuously.

-

Cool the mixture to room temperature.

-

Dilute the mixture to 100 mL with deionized water and filter.

-

Transfer 50 mL of the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the filtrate to dryness on a steam bath.

-

Dry the residue in an oven at 105 °C for 1 hour.

-

The weight of the residue should not exceed 10 mg (1.0%).[14]

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

Objective: To characterize the thermal stability and decomposition profile of this compound.

Materials:

-

This compound sample

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss of the sample as a function of temperature.

-

The resulting TGA curve will show distinct mass loss steps corresponding to dehydration (if hydrated) and decarbonation. The temperature at which these losses occur and the percentage of mass loss provide information about the thermal stability and composition of the sample.[1]

Experimental Workflow for Thermal Gravimetric Analysis (TGA).

Applications in Drug Development

This compound is widely used in the pharmaceutical industry due to its versatile properties.[9]

-

Antacid: It neutralizes gastric acid, providing relief from heartburn and indigestion.[9][10][15]

-

Excipient: It serves as a diluent and filler in tablets and capsules.[9][10] Its inert nature makes it compatible with many active pharmaceutical ingredients.[9]

-

Buffering Agent: It helps maintain a stable pH in formulations.[9]

-

Glidant and Lubricant: It improves the flowability of powders during manufacturing.[9]

-

Magnesium Supplement: It can be used as a source of magnesium, an essential mineral.[7]

-

Slow-Release Carrier: It can be utilized to control the release of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. mdpi.com [mdpi.com]

- 4. Solubility investigations in the amorphous calcium this compound system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jru.edu.in [jru.edu.in]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Solubility investigations in the amorphous calcium this compound system - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01596A [pubs.rsc.org]

- 8. How to detect the content of lightweight this compound in food? [magnesiumking.com]

- 9. youtube.com [youtube.com]

- 10. This compound [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 13. m.youtube.com [m.youtube.com]

- 14. devtoolsdaily.com [devtoolsdaily.com]

- 15. scilit.com [scilit.com]

Navigating the Complexities of Magnesium Carbonate: A Technical Guide to CAS Number Identification

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the identification of Chemical Abstracts Service (CAS) numbers for the various forms of magnesium carbonate. This document provides a comprehensive overview of the different forms of this versatile compound, their corresponding CAS numbers, and relevant physicochemical properties. Furthermore, it outlines key experimental protocols for the synthesis and analysis of this compound, ensuring a practical reference for laboratory applications.

This compound is a multifaceted inorganic salt with numerous applications in the pharmaceutical, food, and manufacturing industries.[1][2] Its utility is derived from its various forms, which include anhydrous, hydrated, and basic salts, each possessing distinct properties.[1][3] The accurate identification of these forms through their specific CAS numbers is critical for regulatory compliance, safety, and ensuring the quality and consistency of research and product development.

Unambiguous Identification: CAS Numbers and Physicochemical Properties

The Chemical Abstracts Service assigns unique numerical identifiers to every chemical substance, thereby providing an unambiguous way to identify them. For this compound, a variety of CAS numbers exist, corresponding to its different structures. The following tables summarize the key identifiers and quantitative data for the most common forms of this compound.

| Form of this compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Anhydrous (Magnesite) | 546-93-0[1][2][3][4][5][6][7][8] | MgCO₃ | 84.31[1][3][5] |

| Monohydrate | 17968-26-2[1][9] | MgCO₃·H₂O | 102.33 |

| Dihydrate (Barringtonite) | 5145-48-2[1] | MgCO₃·2H₂O | 120.34 |

| Trihydrate (Nesquehonite) | 14457-83-1[1][10][11] | MgCO₃·3H₂O | 138.36[10] |

| Pentahydrate (Lansfordite) | 61042-72-6[1] | MgCO₃·5H₂O | 174.39 |

| Hydrate (General) | 23389-33-5[3][12][13][14][15][16] | MgCO₃·xH₂O | 84.31 (anhydrous basis)[12][13] |

| Basic, Heavy | 39409-82-0 | (MgCO₃)₄·Mg(OH)₂·5H₂O (typical) | 485.65 |

| Basic, Light | 39409-82-0 | (MgCO₃)₃·Mg(OH)₂·3H₂O (typical)[3] | 365.30[3] |

| Basic, Pentahydrate | 56378-72-4 | (MgCO₃)₄·Mg(OH)₂·5H₂O | 485.65 |

Interrelationships of this compound Forms

The various forms of this compound are interconnected, primarily through hydration and hydroxylation. The following diagram illustrates these relationships, providing a clear visual representation of their chemical hierarchy.

Caption: Relationships between different forms of this compound.

Experimental Protocols

A foundational understanding of the synthesis and analysis of this compound is crucial for its practical application. The following sections detail common experimental methodologies.

Synthesis of this compound

A prevalent laboratory method for the synthesis of this compound involves the reaction of a soluble magnesium salt with a soluble carbonate.[1]

Objective: To prepare this compound via precipitation.

Materials:

-

Magnesium sulfate (B86663) (MgSO₄)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Beakers

-

Glass rod

-

Measuring cylinder

-

Funnel and filter paper

Procedure:

-

Prepare separate aqueous solutions of magnesium sulfate and sodium carbonate. A typical procedure involves dissolving 2.5g of magnesium sulfate and 2.1g of sodium carbonate in distilled water in separate beakers.[1]

-

Mix the two solutions. This will result in the formation of a white precipitate of this compound.[1]

-

Stir the mixture and then allow the precipitate to settle.

-

Filter the precipitate using a funnel and filter paper.

-

Wash the collected precipitate with distilled water to remove soluble impurities, such as sodium sulfate.[1] The washing should be repeated until the filtrate is free from sulfate ions.[1]

-

Dry the purified this compound precipitate in an oven.[1]

The following workflow diagram illustrates the key steps in this synthesis process.

Caption: Workflow for the synthesis of this compound.

Assay of this compound by Titration

The magnesium content in a sample of this compound can be determined by acid-base titration.

Objective: To determine the percentage of magnesium in a this compound sample.

Materials:

-

This compound sample

-

Standardized sulfuric acid (N)

-

Standardized sodium hydroxide (B78521) solution (N)

-

Methyl orange indicator

-

Conical flask

-

Burette

-

Pipette

Procedure:

-

Accurately weigh approximately 1 g of the this compound sample and transfer it to a 250 ml conical flask.[3]

-

Add a known excess volume of standardized sulfuric acid (e.g., 50 ml of 1 N H₂SO₄) to the flask to dissolve the sample.[3]

-

Swirl the flask to ensure complete dissolution of the this compound.

-

Add a few drops of methyl orange indicator to the solution.

-

Titrate the excess sulfuric acid with the standardized sodium hydroxide solution until the indicator changes color from red to yellow.[3]

-

Record the volume of sodium hydroxide solution used.

-

Calculate the amount of sulfuric acid that reacted with the this compound and subsequently determine the percentage of magnesium in the sample. Each ml of 1 N sulfuric acid is equivalent to 12.16 mg of Mg.[3]

This guide provides a foundational understanding for the identification and handling of various forms of this compound. For specific applications, it is imperative to consult the relevant safety data sheets and regulatory guidelines.

References

- 1. jru.edu.in [jru.edu.in]

- 2. fao.org [fao.org]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. How to improve the purity of this compound? [magnesiumking.com]

- 5. CN104724735A - Method for preparing anhydrous this compound powder by solvothermal method - Google Patents [patents.google.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. Making this compound: the formation of an insoluble salt in water | Class experiment | RSC Education [edu.rsc.org]

- 8. meixi-mgo.com [meixi-mgo.com]

- 9. Preparation process of anhydrous this compound [magnesiumking.com]

- 10. meixi-mgo.com [meixi-mgo.com]

- 11. mdpi.com [mdpi.com]

- 12. saltanalysis.com [saltanalysis.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. KR20160085649A - Method for manufacturing hydrated this compound - Google Patents [patents.google.com]

- 16. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of Magnesium Carbonate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium carbonate (MgCO₃) in a range of solvents. The information is intended to support research, scientific experimentation, and professionals in drug development by offering quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

This compound is an inorganic salt that exists in various hydrated and basic forms. The most common form is the anhydrous salt, magnesite, but it is also found as di-, tri-, and pentahydrates. It presents as a white, odorless, and tasteless powder. Its solubility is a critical factor in a multitude of applications, including pharmaceutical formulations, industrial processes, and geological studies.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, including the solvent, temperature, pressure, and the presence of other solutes. The following tables summarize the available quantitative data on the solubility of this compound in various solvents.

Table 1: Solubility of Anhydrous this compound in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 0.0139[1] |

| 100 | 0.00603[1] |

The solubility of anhydrous this compound in water is generally low and decreases as the temperature increases.

Table 2: Solubility of Hydrated this compound (Nesquehonite, MgCO₃·3H₂O) in Ammonium (B1175870) Chloride Solution

| Temperature (°C) | Concentration of NH₄Cl (mol/L) | Solubility of MgCO₃·3H₂O ( g/100 mL) |

| 15 | 1.0 | ~0.3 |

| 15 | 2.0 | ~0.6 |

| 15 | 3.0 | ~1.0 |

| 15 | 4.0 | ~1.5 |

| 25 | 1.0 | ~0.4 |

| 25 | 2.0 | ~0.8 |

| 25 | 3.0 | ~1.3 |

| 25 | 4.0 | ~1.9 |

| 35 | 1.0 | ~0.5 |

| 35 | 2.0 | ~1.0 |

| 35 | 3.0 | ~1.6 |

| 35 | 4.0 | ~2.4 |

Data extrapolated from graphical representations in the cited source.

The solubility of nesquehonite in aqueous ammonium chloride solutions increases with both increasing temperature and increasing concentration of ammonium chloride.

Table 3: Solubility of this compound in Acidic and Alkaline Solutions

This compound readily reacts with acids, leading to its dissolution accompanied by the release of carbon dioxide gas.[1][2] This reaction is a key characteristic and is utilized in various applications, such as antacids.[3]

| Solvent System | Observation |

| Acidic Solutions (e.g., HCl, H₂SO₄, HNO₃) | Dissolves with effervescence.[1][2] The reaction with dilute nitric acid produces magnesium nitrate, water, and carbon dioxide.[4] A study on the dissolution of magnesite in sulfuric acid solutions showed that the dissolution mass fraction can reach up to 96.32% under optimal conditions (65°C, 2 M H₂SO₄). |

| Alkaline Solutions (e.g., NaOH, KOH) | Generally considered insoluble. The common ion effect from other carbonate salts, such as sodium carbonate, can decrease the solubility of this compound. |

| Ammonium Salt Solutions | Basic this compound is soluble in ammonium salt solutions.[1] |

Table 4: Solubility of this compound in Organic Solvents

The solubility of this compound in most organic solvents is very low.

| Solvent | Solubility |

| Ethanol | Practically insoluble.[3][5] |

| Methanol | No specific quantitative data found. Generally considered insoluble. |

| Acetone | Insoluble.[6] |

| Isopropanol | Practically insoluble.[5] |

| Dimethylformamide (DMF) | While data for this compound is not explicitly available, studies on other carbonates like potassium and sodium carbonate in DMF suggest low solubility.[7][8] |

| Dimethyl Sulfoxide (DMSO) | A comprehensive database on the solubility of inorganic salts in DMSO exists, which may contain relevant data.[9][10][11][12] |

| Glycerol | No specific quantitative data found. |

| Ethylene Glycol | No specific quantitative data found. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for two common experimental approaches.

Gravimetric Method

This method is suitable for determining the solubility of a salt in a solvent where the salt is the only non-volatile component.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Filter the withdrawn sample to remove any suspended solid particles.

-

-

Evaporation and Weighing:

-

Transfer the clear filtrate to a pre-weighed, dry evaporating dish.

-

Gently heat the dish to evaporate the solvent completely.

-

Once the solvent is evaporated, dry the residue in an oven at an appropriate temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

The solubility can then be expressed in grams per 100 mL or other desired units.

-

Titrimetric Method (for Acidic Solutions)

This method is particularly useful for determining the amount of carbonate that has dissolved in an acidic solution.

Methodology:

-

Reaction with Excess Acid:

-

Add a known mass of this compound to a known volume of a standardized acidic solution (e.g., HCl, H₂SO₄) of known concentration. Ensure the acid is in excess to completely dissolve the carbonate.

-

-

Back Titration:

-

After the reaction is complete (i.e., all the this compound has dissolved and effervescence has ceased), titrate the excess acid in the solution with a standardized solution of a strong base (e.g., NaOH).

-

Use a suitable indicator (e.g., methyl orange) to determine the endpoint of the titration.

-

-

Calculation:

-

Calculate the moles of the acid that reacted with the base.

-

Subtract the moles of unreacted acid from the initial moles of acid to determine the moles of acid that reacted with the this compound.

-

Using the stoichiometry of the reaction (MgCO₃ + 2H⁺ → Mg²⁺ + H₂O + CO₂), calculate the moles of this compound that dissolved.

-

Convert the moles of dissolved this compound to mass to determine the solubility.

-

Visualizations

Dissolution of this compound in Acid

The reaction of this compound with a strong acid is a fundamental acid-base reaction resulting in the formation of a magnesium salt, water, and carbon dioxide.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the step-by-step process for determining the solubility of this compound using the gravimetric method.

Conclusion

This technical guide has summarized the solubility of this compound in various solvents, providing quantitative data where available and outlining detailed experimental protocols for its determination. The data indicates that while this compound has low solubility in water and most organic solvents, it readily dissolves in acidic solutions. For professionals in research and drug development, a thorough understanding of these solubility characteristics is essential for formulation design, reaction optimization, and predicting the behavior of this compound in different chemical environments. Further research is warranted to quantify the solubility of this compound in a broader range of organic solvents and across various concentrations of acidic and alkaline solutions to provide a more complete solubility profile.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. wanko.free.fr [wanko.free.fr]

- 3. phexcom.com [phexcom.com]

- 4. quora.com [quora.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Comparative solubilisation of potassium carbonate, sodium bicarbonate and sodium carbonate in hot dimethylformamide: application of cylindrical particle surface-controlled dissolution theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium carbonate - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. studylib.net [studylib.net]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Carbonate

This technical guide provides a comprehensive overview of the thermal decomposition process of this compound (MgCO₃). It delves into the core principles of the decomposition reaction, presents key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the decomposition pathways and experimental workflows.

Core Principles of this compound Decomposition

The thermal decomposition of this compound is a chemically straightforward but physically complex process, primarily governed by temperature and the surrounding atmosphere. The fundamental reaction involves the endothermic breakdown of solid this compound into solid magnesium oxide (MgO) and gaseous carbon dioxide (CO₂).

The overall chemical equation for the decomposition of anhydrous this compound is:

MgCO₃(s) → MgO(s) + CO₂(g)

This process, known as calcination, is of significant industrial importance, particularly in the production of magnesium oxide. The standard enthalpy change for this reaction is approximately +100.6 kJ/mol to +118 kJ/mol, indicating its endothermic nature[1][2][3][4].

The decomposition temperature for pure this compound is often cited as starting around 350 °C[1][5]. However, for the decomposition to go to completion, temperatures up to 900 °C may be required to overcome the interfering readsorption of the liberated carbon dioxide[1][5]. The presence of different atmospheres, such as nitrogen or carbon dioxide, can significantly alter the decomposition profile. For instance, a CO₂ atmosphere necessitates a higher final temperature (around 630 °C) for complete decarbonation compared to a nitrogen atmosphere[6][7][8][9].

This compound can also exist in hydrated and basic forms, which exhibit more complex, multi-step decomposition processes. For example, hydromagnesite (B1172092) (4MgCO₃·Mg(OH)₂·4H₂O) and nesquehonite (MgCO₃·3H₂O) first undergo dehydration at lower temperatures before the carbonate component decomposes[6][10][11]. The decomposition of basic this compound (4MgCO₃·Mg(OH)₂·4H₂O) typically occurs in two main steps: the removal of water and hydroxyl groups, followed by the decomposition of the carbonate[12].

Quantitative Data on Thermal Decomposition

The following tables summarize key quantitative data related to the thermal decomposition of this compound, compiled from various studies.

Table 1: Decomposition Temperatures and Mass Loss

| Material | Atmosphere | Onset Temperature (°C) | Peak Temperature (°C) | Final Temperature (°C) | Total Mass Loss (%) | Reference |

| MgCO₃·xH₂O | Nitrogen | 374 | 441 | 467 | ~54 (14% from step 2, 40% from step 3) | [6] |

| MgCO₃·xH₂O | Carbon Dioxide | 355 | - | ~630 | - | [6] |

| Anhydrous MgCO₃ | - | ~400 | - | ~500 | ~50 | [13] |

| Magnesite | - | - | ~620 | 973 (for full decomposition) | - | [14][15] |

| Basic this compound (4MgCO₃·Mg(OH)₂·4H₂O) | Air | - | - | - | Two-step process | [12] |

Table 2: Thermodynamic and Kinetic Data

| Parameter | Value | Conditions | Reference |

| Enthalpy of Decomposition (ΔH) | +118 kJ/mol | Standard conditions | [1] |

| Enthalpy of Decomposition (ΔH) | +100.6 kJ/mol | Standard conditions | [2][3][4] |

| Total Decomposition Enthalpy (MgCO₃·xH₂O) | ~1050 J/g | Nitrogen atmosphere | [6][7][8] |

| Normalized Enthalpy (CO₂ loss) | 1030-1054 J/g | Nitrogen atmosphere | [6][7][8] |

| Standard Entropy Change (ΔS) | 174.8 J K⁻¹ mol⁻¹ | Standard conditions | [2][3][4] |

| Activation Energy (Ea) | 156.12 kJ/mol | Non-isothermal TG-DSC | [15] |

Experimental Protocols

The study of the thermal decomposition of this compound relies on several key analytical techniques. The following are detailed methodologies for the most common experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss profile of the decomposition and to quantify the associated heat flow.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-15 mg) is placed in a crucible (e.g., alumina).

-

The crucible is placed in a thermogravimetric analyzer, often coupled with a differential scanning calorimeter (TGA/DSC).

-

The sample is heated at a constant rate (e.g., 5-20 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

-

A continuous flow of an inert (e.g., Nitrogen) or reactive (e.g., Carbon Dioxide) purge gas is maintained throughout the experiment.

-

The TGA instrument records the mass of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample relative to a reference.

-

The resulting data is plotted as mass loss (%) and heat flow (mW) versus temperature (°C). The derivative of the mass loss curve (DTG) is often used to identify the temperatures of maximum decomposition rates.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid material before, during, and after decomposition.

Methodology:

-

A powdered sample of the material is prepared.

-

For in-situ analysis, the sample is mounted on a high-temperature stage within an X-ray diffractometer.

-

The sample is heated to specific temperatures corresponding to different stages of decomposition as identified by TGA/DSC.

-

At each temperature, an X-ray diffraction pattern is collected by scanning a range of 2θ angles.

-

The resulting diffraction patterns are compared to standard diffraction databases (e.g., JCPDS) to identify the crystalline phases present (e.g., MgCO₃, MgO, and any intermediates).

Residual Gas Analysis (RGA)

Objective: To identify and quantify the gaseous products evolved during decomposition.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer (MS) via a heated capillary transfer line.

-

As the this compound sample is heated in the TGA, the evolved gases are continuously drawn into the mass spectrometer.

-

The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of the expected gaseous products, primarily CO₂ (m/z = 44) and H₂O (m/z = 18).

-

The ion current for each m/z is plotted as a function of temperature, providing a profile of the gas evolution that can be correlated with the mass loss steps observed in the TGA.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Objective: To study the changes in chemical bonding within the solid sample during the decomposition process.

Methodology:

-

A sample of this compound is finely ground and mixed with a non-absorbing matrix like potassium bromide (KBr).

-

The mixture is placed in a sample cup within a DRIFTS cell, which allows for heating and control of the atmosphere.

-

An initial infrared spectrum is collected at room temperature.

-

The sample is then heated in stages, and spectra are collected at various temperatures throughout the decomposition process.

-

Changes in the vibrational bands corresponding to the carbonate ion (CO₃²⁻) and the formation of magnesium oxide are monitored to understand the chemical transformations.

Visualizations

Decomposition Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes and workflows described in this guide.

Caption: Decomposition pathway of anhydrous this compound.

Caption: Multi-step decomposition of hydrated this compound.

Caption: Generalized experimental workflow for studying thermal decomposition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gauthmath.com [gauthmath.com]

- 3. Solved The decomposition of this compound has the | Chegg.com [chegg.com]

- 4. [SOLVED] The decomposition of this compound has the following reaction: MgCO, (s) | SolutionInn [solutioninn.com]

- 5. avestia.com [avestia.com]

- 6. An Experimental Study of the Decomposition and Carbonation of this compound for Medium Temperature Thermochemical Energy Storage [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Item - An experimental study of the decomposition and carbonation of this compound for medium temperature thermochemical energy storage - Loughborough University - Figshare [repository.lboro.ac.uk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Studies on the Exothermic Processes in the Thermal Decomposition of Basic this compound [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Magnesium Carbonate with Dilute Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between magnesium carbonate (MgCO₃) and various dilute acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), nitric acid (HNO₃), and acetic acid (CH₃COOH). This information is crucial for professionals in fields such as pharmaceuticals, where this compound is used as an antacid and an excipient, and in various industrial processes. This document details the thermodynamics, kinetics, and reaction mechanisms, supported by quantitative data, experimental protocols, and visual diagrams.

Core Reaction Principles

The reaction of this compound, a solid salt of a weak acid (carbonic acid), with a stronger acid results in a neutralization reaction. The general ionic equation for this process is:

MgCO₃(s) + 2H⁺(aq) → Mg²⁺(aq) + H₂O(l) + CO₂(g)

This reaction is characterized by the effervescence of carbon dioxide gas. The rate and extent of the reaction are influenced by several factors including the strength of the acid, its concentration, the temperature of the system, and the surface area of the solid this compound.

Thermodynamic and Kinetic Data

The thermodynamic and kinetic parameters of the reaction of this compound with different dilute acids are summarized in the tables below. These values are essential for predicting the spontaneity, heat exchange, and rate of the reaction under various conditions.

Table 1: Thermodynamic Data for the Reaction of this compound with Dilute Acids

| Acid | Reaction Equation | Standard Enthalpy of Reaction (ΔH°rxn) (kJ/mol) | Standard Gibbs Free Energy of Reaction (ΔG°rxn) (kJ/mol) | Standard Entropy of Reaction (ΔS°rxn) (J/K·mol) |

| Hydrochloric Acid | MgCO₃(s) + 2HCl(aq) → MgCl₂(aq) + H₂O(l) + CO₂(g) | -25.5[1] | Data not readily available | Data not readily available |

| Sulfuric Acid | MgCO₃(s) + H₂SO₄(aq) → MgSO₄(aq) + H₂O(l) + CO₂(g) | -70.7[2][3] | -65.9[2] | -16.4[2] |

| Nitric Acid | MgCO₃(s) + 2HNO₃(aq) → Mg(NO₃)₂(aq) + H₂O(l) + CO₂(g) | -54.85 (Calculated)¹ | Data not readily available | Data not readily available |

| Acetic Acid | MgCO₃(s) + 2CH₃COOH(aq) → Mg(CH₃COO)₂(aq) + H₂O(l) + CO₂(g) | Data not readily available | Data not readily available | Data not readily available |

¹Calculated using the standard enthalpies of formation of the reactants and products. The standard enthalpy of formation for Mg(NO₃)₂ is -790.65 kJ/mol[4].

Table 2: Kinetic Data for the Reaction of this compound with Dilute Acids

| Acid | Apparent Activation Energy (Ea) (kJ/mol) | Reaction Order with respect to [H⁺] | Notes |

| Hydrochloric Acid | 46.5 to 70.0[5][6] | ~0.5 (for pH < 2.6) to ~0[5][6] | The reaction is controlled by the surface chemical reaction[5][6]. |

| Sulfuric Acid | Data not readily available | Data not readily available | The formation of a sparingly soluble magnesium sulfate (B86663) layer can passivate the surface and affect kinetics. |

| Nitric Acid | 3.24[7] to 70.0[5][6] | ~0.5 (for pH < 2.6) to ~0[5][6] | The dissolution rate increases with increasing temperature and acid concentration[7]. The reaction is controlled by the surface chemical reaction[5][6]. |

| Acetic Acid | 34.60 to 45.197[8] | Data not readily available | The dissolution follows a surface chemically controlled mechanism. |

Reaction Mechanisms and Pathways

The dissolution of this compound in acidic solutions is a heterogeneous reaction that occurs at the solid-liquid interface. The overall process can be broken down into several steps.

Caption: A simplified representation of the multi-step reaction mechanism of this compound dissolution in an acidic medium.

The reaction is initiated by the diffusion of hydronium ions (H⁺) from the bulk solution to the surface of the this compound solid. The carbonate ions (CO₃²⁻) on the crystal lattice are then protonated to form carbonic acid (H₂CO₃). This is followed by the release of magnesium ions (Mg²⁺) into the solution. The carbonic acid formed is unstable and rapidly decomposes into water and dissolved carbon dioxide, which then escapes from the solution as a gas. For strong acids like HCl, H₂SO₄, and HNO₃, the dissociation to provide H⁺ is virtually complete, while for a weak acid like acetic acid, the equilibrium between the undissociated acid and its ions plays a role in the overall kinetics.

Experimental Protocols

This section outlines a generalized methodology for determining the kinetic and thermodynamic parameters of the reaction between this compound and a dilute acid.

Kinetic Analysis: Gas Evolution Method

This method is suitable for determining the rate of reaction by measuring the volume of carbon dioxide evolved over time.

Apparatus:

-

Constant temperature water bath

-

Reaction flask with a side arm

-

Gas syringe or eudiometer

-

Magnetic stirrer and stir bar

-

Stopwatch

-

Analytical balance

Procedure:

-

A known mass of powdered this compound is placed in the reaction flask.

-

A specific volume of the dilute acid of known concentration is drawn into a syringe.

-

The reaction flask is placed in the constant temperature water bath and allowed to equilibrate.

-

The acid is injected into the flask, and the stopwatch is started simultaneously.

-

The volume of CO₂ gas evolved is recorded at regular time intervals until the reaction ceases.

-

The experiment is repeated at different acid concentrations and temperatures to determine the rate law and activation energy.

Caption: A flowchart illustrating the experimental workflow for kinetic analysis using the gas evolution method.

Thermodynamic Analysis: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with a chemical reaction, allowing for the determination of the enthalpy of reaction.

Apparatus:

-

Isothermal Titration Calorimeter

-

Syringe for titrant

-

Sample cell

Procedure:

-

A known concentration of the dilute acid is placed in the sample cell of the calorimeter.

-

A concentrated slurry of this compound in the same acid (to minimize heats of dilution) is loaded into the injection syringe.

-

The system is allowed to reach thermal equilibrium.

-

A series of small, precise injections of the this compound slurry are made into the acid in the sample cell.

-

The heat change associated with each injection is measured by the calorimeter.

-

The data is integrated to obtain the total heat of reaction, which is then normalized by the number of moles of this compound reacted to determine the molar enthalpy of reaction.

Caption: A flowchart outlining the experimental workflow for thermodynamic analysis using Isothermal Titration Calorimetry.

Conclusion

The reaction of this compound with dilute acids is a fundamental chemical process with significant implications in various scientific and industrial fields. This guide has provided a detailed overview of the thermodynamic and kinetic aspects of these reactions, highlighting the differences between various common acids. The provided experimental protocols offer a foundation for the precise and reproducible characterization of these reactions in a laboratory setting. A thorough understanding of these principles is essential for the effective application of this compound in product formulation and chemical synthesis.

References

- 1. homework.study.com [homework.study.com]

- 2. Magnesium nitrate - Wikipedia [en.wikipedia.org]

- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 4. magnesium nitrate [chemister.ru]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Review of the Thermodynamic Properties of Mg(NO3)2(ap), and Their Representation with the Standard and Extended Ion-Interaction (Pitzer) Models at 298.15 K [inis.iaea.org]

An In-depth Technical Guide to the Core Formula and Structure of Basic Magnesium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of basic magnesium carbonate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound. The guide delves into the various forms of basic this compound, presenting quantitative data in structured tables, detailing experimental protocols for their synthesis, and visualizing key structures and transformations.

Introduction to Basic this compound

Basic this compound is not a single compound with a fixed stoichiometry but rather a complex of this compound, magnesium hydroxide, and water of hydration. It is often represented by the general formula xMgCO₃·yMg(OH)₂·zH₂O . Several distinct mineral forms of hydrated basic magnesium carbonates are recognized, with the most common being hydromagnesite (B1172092), nesquehonite, and dypingite. These forms differ in their chemical composition, crystal structure, and physical properties. The terms "light" and "heavy" this compound often refer to different hydrated forms, with the "light" form typically being a less dense hydrated basic this compound.[1]

Chemical Formula and Structure of Key Forms

The primary forms of basic this compound encountered in research and industrial applications are hydromagnesite, nesquehonite, and dypingite. Their specific chemical formulas and crystal structures are detailed below.

Hydromagnesite

Hydromagnesite is a common hydrated this compound mineral.[2] Its structure is characterized by a three-dimensional framework of MgO₆ octahedra and triangular carbonate ions, forming sheets and layers.[3] These layers create large cavities where water molecules and hydroxyl groups are located.[3]

Nesquehonite

Nesquehonite is the trihydrate of this compound and can form from the dehydration of lansfordite (the pentahydrate) at room temperature.[5] Its crystal structure consists of infinite chains of corner-sharing MgO₆ octahedra linked by carbonate groups.[6] These chains are interconnected through a network of hydrogen bonds involving the water molecules.[6] There has been some debate regarding its precise formula, with some suggesting Mg(HCO₃)(OH)·2H₂O, but recent studies using NMR crystallography have confirmed the formula to be MgCO₃·3H₂O.[7][8]

Dypingite

Dypingite is another hydrated basic this compound, and synthetic forms are sometimes referred to as heavy this compound.[10] Its crystal structure is related to that of hydromagnesite but with a different number of water molecules.[11] The structure of dypingite is known to be disordered, which has made its complete structural determination challenging.[12]

Quantitative Data Presentation

The following tables summarize the key quantitative properties of hydromagnesite, nesquehonite, and dypingite for easy comparison.

Table 1: Chemical and Physical Properties

| Property | Hydromagnesite | Nesquehonite | Dypingite |

| Chemical Formula | Mg₅(CO₃)₄(OH)₂·4H₂O[2][4] | MgCO₃·3H₂O[5][9] | Mg₅(CO₃)₄(OH)₂·5H₂O[10][13] |

| Molecular Weight ( g/mol ) | 467.64[2] | 138.36[14] | 485.65[10] |

| Crystal System | Monoclinic[2][4] | Monoclinic[5][9] | Monoclinic[10][15] |

| Space Group | P2₁/c[2] | P2₁/n[14] | P2₁[13] |

| Density (g/cm³) | 2.16 - 2.25[2][4] | 1.824 - 1.854[9] | 2.15[10] |

| Mohs Hardness | 3.5[2][4] | 2.5[9] | Not specified |

Table 2: Crystallographic Data

| Parameter | Hydromagnesite | Nesquehonite | Dypingite |

| a (Å) | 10.11[3] | 12.0[14] | 16.3[15] |

| b (Å) | 8.97[3] | 5.39[14] | 23.8[15] |

| c (Å) | 8.39[3] | 7.68[14] | 9.45[15] |

| β (°) | 114.6[3] | 90.45[14] | 90[15] |

| Z | 2[3] | 4[14] | 8[15] |

Table 3: Solubility and Thermal Properties

| Property | Hydromagnesite | Nesquehonite | Dypingite |

| Solubility in Water | Low[16] | Slightly soluble[17] | Not specified |

| Log(Ksp) at 25°C | -34.95 (with 8 H₂O)[18] | -5.27[18] | -34.95 (as 8-hydrate)[18] |

| Thermal Decomposition | Decomposes from ~220°C to 550°C, releasing H₂O and CO₂ to form MgO.[2] | Decomposes with increasing temperature.[19] | Not specified in detail |

Experimental Protocols

Detailed methodologies for the synthesis of hydromagnesite and nesquehonite are provided below. These protocols are based on established laboratory procedures.

Synthesis of Hydromagnesite

Objective: To synthesize hydromagnesite via the carbonation of a magnesium oxide slurry followed by precipitation.

Materials:

-

Magnesium oxide (MgO)

-

Deionized water

-

Carbon dioxide (gas)

-

Reactor vessel with stirring capability

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Prepare a slurry of magnesium oxide in deionized water in the reactor vessel.

-

Bubble carbon dioxide gas through the slurry while stirring continuously. This will lead to the formation of a magnesium bicarbonate (Mg(HCO₃)₂) solution.[20]

-

Continue carbonation until the desired concentration of magnesium bicarbonate is achieved. The pH of the solution will decrease during this process.

-

Add a precipitating agent, such as fresh magnesium oxide, to the magnesium bicarbonate solution to induce the precipitation of hydromagnesite.[20]

-

Maintain the reaction temperature between 80-90°C and the pH between 10.0-11.0.[21]

-

Allow the precipitation to proceed for a sufficient time (e.g., 1 hour) with continuous stirring.[21]

-

Collect the precipitate by filtration.

-

Wash the collected solid with deionized water to remove any soluble impurities.

-

Dry the final product in an oven at a temperature below 100°C to obtain pure hydromagnesite.

Synthesis of Nesquehonite

Objective: To synthesize nesquehonite by the reaction of a soluble magnesium salt with a carbonate source at controlled temperature.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O) or Magnesium sulfate (B86663) (MgSO₄)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Reaction vessel with temperature control and stirring

-

Filtration apparatus

-

Drying oven or desiccator

Procedure:

-

Prepare separate aqueous solutions of the magnesium salt and sodium carbonate.

-

Cool both solutions to a temperature below 20°C.

-

Slowly add the sodium carbonate solution to the magnesium salt solution with vigorous stirring. A white precipitate of nesquehonite will form.

-

Maintain the reaction temperature below 20°C to favor the formation of nesquehonite over other hydrated forms.

-

After the addition is complete, continue stirring for a period of time (e.g., 30 minutes) to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the precipitate with cold deionized water to remove soluble byproducts (e.g., NaCl or Na₂SO₄).

-